Introduction: The Role of EED in the Polycomb Repressive Complex 2 (PRC2)
Introduction: The Role of EED in the Polycomb Repressive Complex 2 (PRC2)
An In-Depth Technical Guide to the Discovery and Synthesis of Embryonic Ectoderm Development (EED) Ligands For Researchers, Scientists, and Drug Development Professionals
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a vital role in cellular differentiation and development by catalyzing the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27). This repressive chromatin mark is essential for maintaining gene silencing. The core of the PRC2 complex consists of three subunits: Enhancer of zeste homolog 2 (EZH2), the catalytic subunit; Suppressor of zeste 12 (SUZ12); and Embryonic Ectoderm Development (EED).[1]
EED serves as a critical scaffolding protein that stabilizes the PRC2 complex.[2] Furthermore, EED contains an aromatic cage that recognizes and binds to the trimethylated H3K27 (H3K27me3), the product of PRC2's own catalytic activity. This binding allosterically activates EZH2, enhancing its methyltransferase activity and propagating the H3K27me3 mark across chromatin.[3] Given that the dysregulation of PRC2 activity is implicated in numerous cancers, targeting the components of this complex has emerged as a promising therapeutic strategy.[1][4] While inhibitors targeting the catalytic subunit EZH2 have been developed, targeting the EED subunit offers an alternative allosteric inhibition mechanism that can overcome resistance to EZH2 inhibitors.[2]
This guide focuses on the discovery and synthesis of small molecule ligands that bind to EED, with a particular focus on the well-characterized and potent inhibitor, EED226, which serves as a representative "EED ligand 1".
PRC2 Signaling Pathway and EED's Role
The following diagram illustrates the central role of EED within the PRC2 complex and its mechanism of action.
Caption: PRC2 complex regulation and the inhibitory action of EED ligands.
Discovery of EED Ligands: A Workflow
The discovery of potent and selective EED inhibitors like EED226 often follows a structured drug discovery pipeline, beginning with high-throughput screening (HTS) and culminating in preclinical candidates.
Caption: A typical workflow for the discovery of EED inhibitors.
EED Ligand 1: EED226 and Other Key Inhibitors
A significant breakthrough in targeting EED was the development of EED226 by Novartis.[2][5][6] This compound emerged from a structure-guided design campaign that began with an HTS hit.[5] EED226 is a potent, selective, and orally bioavailable allosteric inhibitor that binds directly to the H3K27me3 binding pocket of EED.[5][7] This binding prevents the allosteric activation of the PRC2 complex, thereby inhibiting its methyltransferase activity.[8]
Quantitative Data on EED Ligands
The following table summarizes the inhibitory and binding activities of EED226 and other notable EED ligands.
| Compound | Target | Assay Type | IC50 | Kd | Cell Line | Cellular Activity (IC50) | Reference |
| EED226 | PRC2 | Enzymatic Assay | 23.4 nM | - | G401 | 0.22 µM (ELISA) | [2][8] |
| EED | AlphaScreen Binding | 22 nM | - | Karpas-422 | 0.08 µM (Antiproliferative) | [2][7] | |
| EEDi-5285 | EED | Binding Assay | 0.2 nM | - | Pfeiffer | 20 pM (Antiproliferative) | [2] |
| KARPAS422 | 0.5 nM (Antiproliferative) | [2] | |||||
| A-395 | PRC2 | Radioactivity Assay | 18 nM | - | - | 90 nM (H3K27 methylation) | [2] |
| APG-5918 | EED | Binding Assay | 1.2 nM | - | EZH2-mutant DLBCL | Nanomolar range | [2] |
| FTX-6058 | EED | - | - | - | - | - | [2] |
| DC-PRC2in-01 | EZH2-EED PPI | FP Binding Assay | 4 µM | 4.56 µM | Pfeiffer, KARPAS422 | < 10 µM | [9][10] |
| UNC5114/5115 | EED | - | - | 1.14 µM | - | - | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11] Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in EED ligand development.
AlphaScreen-Based EED-H3K27me3 Binding Assay
This assay is commonly used to screen for compounds that disrupt the interaction between EED and the H3K27me3 peptide.[2][12]
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Principle: The assay relies on the proximity of donor and acceptor beads. One bead is conjugated to the EED protein, and the other to a biotinylated H3K27me3 peptide (via streptavidin). When EED and the peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors that disrupt this interaction will reduce the signal.[12]
-
Reagents:
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Recombinant EED protein.
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Biotinylated H3K27me3 peptide.
-
Streptavidin-coated acceptor beads.
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Glutathione-coated donor beads (assuming a GST-tagged EED).
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Assay buffer.
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Test compounds (e.g., EED226).
-
-
Procedure:
-
Add the EED protein and donor beads to the wells of a microplate and incubate.
-
Add the test compounds at various concentrations.
-
Add the biotinylated H3K27me3 peptide and acceptor beads.
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Incubate in the dark to allow binding to reach equilibrium.
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Read the plate on an AlphaScreen-capable reader.
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-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[12]
PRC2 Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.[8][12]
-
Principle: The assay quantifies the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM), often radiolabeled, to a histone substrate (e.g., nucleosomes or H3 peptide).[2]
-
Reagents:
-
Recombinant PRC2 complex.
-
Nucleosome or H3 peptide substrate.
-
Radiolabeled [³H]-SAM.
-
Stimulatory H3K27me3 peptide.
-
Test compounds.
-
Scintillation fluid and filter plates.
-
-
Procedure:
-
The PRC2 enzyme, substrate, and stimulatory peptide are incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a set time and then stopped.
-
The reaction mixture is transferred to a filter plate to capture the methylated substrate.
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Unincorporated [³H]-SAM is washed away.
-
Scintillation fluid is added, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of incorporated radioactivity is a measure of enzyme activity. The IC50 is calculated from the dose-response curve of the inhibitor.[12]
Synthesis of a Pyridone-Containing EED Inhibitor Scaffold
The synthesis of EED226 and similar pyridone-containing inhibitors involves multi-step organic synthesis. While the exact, detailed synthesis of EED226 is proprietary, published literature provides routes to analogous structures, such as pyridone-containing EZH2 inhibitors, which share key structural motifs.[13][14] A generalized synthetic approach is outlined below.
-
N-Alkylation of a Pyridone Core: The synthesis often begins with the N-alkylation of a substituted 2-pyridone with a suitable haloacetate ester (e.g., ethyl bromoacetate).[14]
-
Amide Coupling: The resulting ester is hydrolyzed to a carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, EDCI). This step introduces the diversity element of the molecule.[14]
-
Cyclization/Core Formation: For many inhibitors, a key step is the formation of a fused heterocyclic ring system. This can be achieved through various cyclization strategies depending on the desired core (e.g., triazolopyrimidine in EED226).[5]
-
Functional Group Interconversion and Final Coupling: Subsequent steps involve modifying functional groups and performing a final coupling reaction, often a Suzuki or similar cross-coupling reaction, to install the final aromatic or heteroaromatic group.[4]
Mechanism of Allosteric Inhibition
EED inhibitors like EED226 function not by targeting the active site of EZH2, but by occupying the aromatic cage of EED that normally binds H3K27me3. This competitive binding prevents the allosteric activation required for full PRC2 catalytic activity.
Caption: Allosteric inhibition of PRC2 by an EED-binding ligand.
Conclusion
The discovery of potent and selective EED ligands, exemplified by EED226, represents a significant advancement in epigenetic therapy. These molecules provide a novel allosteric mechanism for inhibiting PRC2 activity, offering a promising therapeutic strategy for cancers driven by PRC2 dysregulation and a potential avenue to overcome resistance to direct EZH2 inhibitors. The continued exploration of structure-activity relationships and the development of new synthetic routes will be crucial in optimizing these ligands into next-generation cancer therapeutics.
References
- 1. Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of First-in-Class, Potent, and Orally Bioavailable Embryonic Ectoderm Development (EED) Inhibitor with Robust Anticancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EED226 | EED inhibitor | Probechem Biochemicals [probechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545 - PMC [pmc.ncbi.nlm.nih.gov]
